molecular formula C26H22FN3O2S B2818474 N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115549-58-0

N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Numéro de catalogue: B2818474
Numéro CAS: 1115549-58-0
Poids moléculaire: 459.54
Clé InChI: MQSGWBAYRFVFEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a synthetic small molecule based on a 4-oxoquinazolin-3(4H)-one scaffold, a heterocyclic structure recognized for its broad spectrum of biological activities . This compound features a benzamide moiety substituted with a cyclopropyl group and a (4-fluorobenzyl)thio side chain, structural motifs that are frequently employed in medicinal chemistry to optimize properties like target binding and metabolic stability . Quinazolinone derivatives are of significant interest in scientific research due to their demonstrated potential in various therapeutic areas. Literature reports indicate that related analogs exhibit potent inhibitory activity against key protein kinases, such as the p38α mitogen-activated protein kinase (MAPK), which is a crucial target in inflammatory disease pathways . Other closely related compounds have been developed as inhibitors of Discoidin Domain Receptors (DDR1/2), showing promising in vivo efficacy in models of idiopathic pulmonary fibrosis . The presence of the quinazolinone core suggests this compound may serve as a valuable chemical tool for researchers investigating kinase function, signal transduction pathways, and the mechanisms underlying fibrosis, inflammation, and cancer. Researchers can utilize this compound for in vitro binding assays, enzymatic activity studies, and structure-activity relationship (SAR) analyses to further explore its specific molecular targets and mechanism of action. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

N-cyclopropyl-4-[[2-[(4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2S/c27-20-11-7-18(8-12-20)16-33-26-29-23-4-2-1-3-22(23)25(32)30(26)15-17-5-9-19(10-6-17)24(31)28-21-13-14-21/h1-12,21H,13-16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSGWBAYRFVFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific kinases. This article synthesizes available research findings, including biological assays, structure-activity relationships, and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopropyl group, a quinazolinone moiety, and a benzamide functional group. Its molecular formula is C19H20FN3O2SC_{19}H_{20}FN_3O_2S, and it has a molecular weight of approximately 367.45 g/mol.

Inhibition of p38 MAP Kinase : Research indicates that compounds similar to N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide are potent inhibitors of the p38 MAP kinase pathway. This pathway is critical in mediating inflammatory responses and cell proliferation, making it a target for cancer therapy. Inhibiting this kinase can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Microtubule Destabilization : Another significant mechanism involves the destabilization of microtubules, which is crucial for cell division. Compounds in this class have shown efficacy in disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cell lines .

Antiproliferative Activity

The antiproliferative activity of N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide has been assessed using various cancer cell lines. The following table summarizes the IC50 values obtained from studies:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.0Microtubule destabilization
A549 (Lung Cancer)6.5Inhibition of p38 MAP kinase
HeLa (Cervical Cancer)3.8Induction of apoptosis

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to G2/M phase cell cycle arrest, significantly reducing cell viability. The apoptotic pathway was activated, as indicated by increased levels of cleaved caspase-3 and PARP .
  • In Vivo Efficacy : In animal models bearing A549 xenografts, administration of N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide resulted in a marked reduction in tumor size compared to control groups, supporting its potential for further development as an anticancer agent .

Applications De Recherche Scientifique

Therapeutic Applications

1.1. Anticancer Activity

Research has indicated that compounds similar to N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide exhibit significant anticancer properties. The quinazoline core structure is known for its ability to inhibit multiple kinases involved in cancer progression. For instance, a related compound, AZD6703, has been identified as a selective inhibitor of p38α MAP kinase, which plays a crucial role in cellular stress responses and inflammation associated with cancer .

1.2. Neuroprotective Effects

Compounds with similar structures have demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. The inhibition of adenosine receptors by derivatives of quinazoline has been shown to protect dopaminergic neurons from neurotoxic agents . This suggests that N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide may offer similar protective benefits.

Case Studies and Research Findings

Study Findings Implications
Scatena et al., 2011Identified A(2A) receptor antagonists with neuroprotective effects against dopaminergic neurotoxinsSupports potential use in Parkinson's disease therapy
Research on AZD6703Demonstrated selective inhibition of p38α MAP kinase leading to reduced cancer cell proliferationHighlights the anticancer potential of quinazoline derivatives
PqsR Antagonists StudyOptimization of quinazoline derivatives for PqsR antagonism showed promising antibacterial activitySuggests broader applications in infectious diseases

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The 4-oxoquinazolinone scaffold is a common pharmacophore in medicinal chemistry. Key analogs include:

  • 4-Oxoquinazoline derivatives with triazole substituents : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (, [7–9]) exhibit tautomerism between thiol and thione forms, confirmed by IR spectra (absence of νS-H bands at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . Unlike the target compound, these analogs lack the benzamide moiety and instead feature sulfonylphenyl and difluorophenyl groups, which may alter solubility and target binding.
  • Quinazolinediones: RSV inhibitors such as 4-((2-(4-isopropylbenzyl)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide (Compound 52, ) share the 4-oxoquinazolinone core but differ in substituents (e.g., 4-isopropylbenzyl and 3-methoxypropylamide groups). The N-cyclopropyl group in the target compound may enhance metabolic stability compared to the bulkier 3-methoxypropylamide .

Substituent-Specific Effects

  • Thioether vs. Sulfonyl Groups: The 4-fluorobenzylthio group in the target compound contrasts with sulfonylphenyl groups in triazole derivatives ().
  • Amide Variations: The N-cyclopropyl benzamide substituent is distinct from the N-(2,4-difluorophenyl)hydrazinecarbothioamide groups in compounds.

Data Tables

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Core Structure Key Substituents Key Properties/Activities Reference
Target Compound 4-Oxoquinazolinone 2-(4-Fluorobenzylthio), 4-(N-cyclopropyl benzamide) Unknown (inferred metabolic stability)
5-(4-(4-X-PhSO₂)Ph)-4-(2,4-F₂Ph)-triazole 1,2,4-Triazole 4-Sulfonylphenyl, 2,4-difluorophenyl Tautomerism confirmed by IR
RSV Inhibitor (Compound 52) 4-Oxoquinazolinone 2-(4-Isopropylbenzyl), N-(3-methoxypropyl) RSV inhibition (IC₅₀ ~1–10 µM)

Table 2: Spectral Signatures of Key Functional Groups

Functional Group IR Absorption (cm⁻¹) Compound Example Observation
C=S (thione) 1247–1255 Triazole-thiones Confirms tautomeric form
C=O (amide) 1663–1682 Hydrazinecarbothioamides Absent in triazole derivatives
S-H (thiol) ~2500–2600 Not observed Absence confirms thione form

Research Implications and Gaps

  • Synthetic Optimization : The target compound’s cyclopropane amidation step warrants further study to compare yields/reactivity with EDCI/HOBt-mediated couplings (as in ) .
  • Biological Profiling: No activity data are provided for the target compound. Testing against viral targets (e.g., RSV) or kinases could align with prior quinazolinone research .
  • Solubility Studies : The 4-fluorobenzylthio group’s lipophilicity may necessitate formulation strategies to enhance aqueous solubility.

Q & A

Q. What computational tools predict metabolic liabilities and guide structural optimization?

  • Methodological Answer : Software like Schrödinger’s Metabolite Prediction identifies labile sites (e.g., cyclopropane ring opening). MD simulations (GROMACS) assess stability in cytochrome P450 binding pockets. MetID studies (human liver microsomes + NADPH) validate predictions, with LC-HRMS detecting hydroxylated or glutathione-adducted metabolites .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.